![molecular formula C14H15ClN4O3 B2739439 2-(2-chlorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034521-62-3](/img/structure/B2739439.png)
2-(2-chlorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide
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Description
The compound “2-(2-chlorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide” is a complex organic molecule. It contains a 2-chlorophenyl group, a 4,6-dimethoxy-1,3,5-triazin-2-yl group, and an acetamide group. These groups are common in many chemical compounds and have various applications, particularly in the field of organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the 4,6-dimethoxy-1,3,5-triazin-2-yl group suggests that this compound might be involved in coupling reactions .Scientific Research Applications
Peptide Synthesis Reagent
- DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is a triazine condensation reagent used for amidation reactions in alcohol and aqueous solutions . It facilitates peptide bond formation during solid-phase peptide synthesis.
Glycosylation Reagent
- DMT-β-Lac (4,6-dimethoxy-1,3,5-triazin-2-yl β-lactoside) serves as an efficient glycosyl donor for enzymatic glycosylation. It can be directly prepared from lactose without protecting groups. Enzymatic glycosylation catalyzed by endo-1,4-β-glucanase benefits from this compound .
Chemical Modification of Hyaluronic Acid (HA)
- Researchers have used DMTMM to graft propylamine and butylamine onto HA through chemical modification. This optimization enhances HA’s solubility, crucial for injectability and additive manufacturing. DMTMM acylation provides precise control over degree of substitution (DS) within the range of 1% to 50%, demonstrating reliable modulation of viscoelasticity. For HA-propylamine, DS = 3.0%, and for HA-butylamine, DS = 3.7%, yielding maximum storage modulus and pseudoplasticity .
Condensing Agent for Carboxylic Acids and Amines
- DMTMM can be employed as a condensing agent in the following transformations:
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-21-13-17-11(18-14(19-13)22-2)8-16-12(20)7-9-5-3-4-6-10(9)15/h3-6H,7-8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWDOBBASFIBCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)CC2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide |
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